

JWH-116: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **JWH 116**

Cat. No.: **B608273**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic cannabinoid JWH-116, a compound of significant interest in cannabinoid receptor research. This document details its chemical properties, pharmacological data, and the methodologies employed in its characterization.

Core Chemical and Pharmacological Properties

JWH-116, a naphthoylindole class synthetic cannabinoid, is structurally related to the well-known compound JWH-018.^[1] Its chemical identity and interaction with cannabinoid receptors are fundamental to understanding its biological activity.

IUPAC Name and Chemical Formula

- IUPAC Name: (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone^{[2][3]}
- Chemical Formula: C₂₆H₂₇NO^{[4][5][6]}

Quantitative Pharmacological Data

The primary pharmacological characteristic of JWH-116 is its affinity for the cannabinoid type 1 (CB1) receptor. Quantitative data on its binding affinity is crucial for assessing its potency and potential physiological effects.

Parameter	Value	Receptor	Reference
Ki (Binding Affinity)	52 nM	CB1	[1] [3] [5]

Experimental Protocols

This section outlines the methodologies for the synthesis and pharmacological evaluation of JWH-116, providing a framework for its scientific investigation.

Synthesis of JWH-116

The synthesis of JWH-116 follows a general procedure for N-alkyl-3-acylindoles. A two-step process is typically employed:

- Friedel-Crafts Acylation: Indole is acylated with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as diethylaluminium chloride, in an appropriate solvent like toluene. This step forms the intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone.
- N-Alkylation: The intermediate is then N-alkylated using an alkyl halide, in this case, 1-bromopentane, in the presence of a base like potassium hydroxide in a solvent such as dimethylformamide (DMF) or acetone to yield (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-116).

Purification of the final product is typically achieved through column chromatography or recrystallization.

Cannabinoid Receptor Binding Assay

The binding affinity of JWH-116 for the CB1 receptor was determined using a competitive radioligand binding assay. The following protocol is a standard method used for such determinations:

- Materials:
 - Membrane preparations from cells expressing the human CB1 receptor.
 - Radioligand: [³H]CP 55,940, a high-affinity cannabinoid agonist.

- Non-specific binding control: A high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2).
- Assay buffer (e.g., Tris-HCl buffer with bovine serum albumin).
- JWH-116 in various concentrations.
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

- Procedure:
 - Incubate the cell membrane preparations with a fixed concentration of the radioligand ($[^3\text{H}]$ CP 55,940) and varying concentrations of the test compound (JWH-116).
 - A parallel set of incubations is performed in the presence of a high concentration of a non-labeled agonist to determine non-specific binding.
 - The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
 - The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
 - The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
 - The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis:
 - The specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The concentration of JWH-116 that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis of the competition curve.

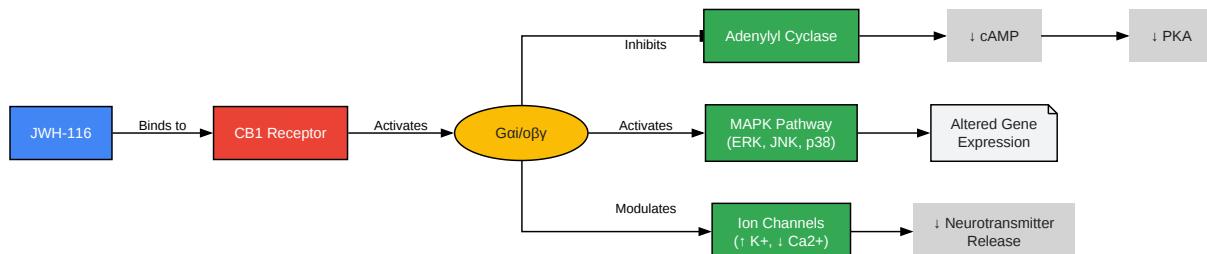
- The binding affinity (K_i) is then calculated from the IC_{50} value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of JWH-116 with the CB1 receptor initiates a cascade of intracellular signaling events. Understanding these pathways and the workflow for their investigation is critical for characterizing the compound's functional activity.

Cannabinoid Receptor Signaling Pathway

Upon binding of an agonist like JWH-116, the CB1 receptor, a G-protein coupled receptor (GPCR), activates heterotrimeric G-proteins, primarily of the Gi/o family. This activation leads to a series of downstream effects.

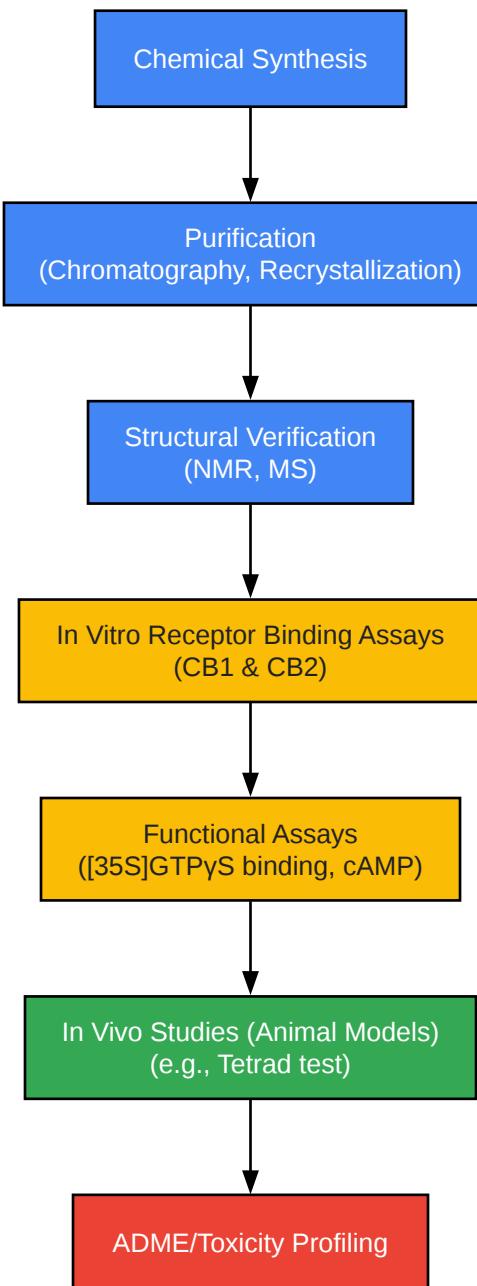


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JWH-116 initiated CB1 receptor signaling cascade.

Experimental Workflow for Synthetic Cannabinoid Characterization

A systematic workflow is essential for the comprehensive characterization of a novel synthetic cannabinoid like JWH-116. This process encompasses synthesis, analytical confirmation, and a tiered approach to biological evaluation.



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A typical workflow for characterizing synthetic cannabinoids.

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